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Compound of Interest

Compound Name: Albomycin

Cat. No.: B224201 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the total chemical synthesis of

Albomycin δ₂, a potent sideromycin antibiotic. The synthesis follows a convergent strategy,

involving the preparation of a complex tetrapeptide siderophore and a modified thionucleoside

core, which are subsequently coupled and deprotected to yield the final natural product. This

document outlines the key reactions, experimental procedures, and quantitative data to guide

researchers in the laboratory synthesis of this promising antibacterial agent.

Retrosynthetic Analysis
The total synthesis of Albomycin δ₂ is approached by disconnecting the molecule into two key

fragments: the tetrapeptide siderophore (Fragment A) and the thionucleoside core (Fragment

B).[1][2] This strategy allows for the parallel synthesis of these complex intermediates, which

are then combined in the final steps.
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Caption: Retrosynthetic analysis of Albomycin δ2.

Synthesis of the Tetrapeptide Siderophore
(Fragment A)
The synthesis of the tetrapeptide fragment involves the iterative coupling of protected amino

acid building blocks, starting from a modified L-ornithine derivative.

Key Intermediates and Reactions in Fragment A
Synthesis

Step Reaction Key Reagents Product Yield (%)

1
Hydroxamate

Formation

N²-Boc-L-

ornithine tert-

butyl ester,

Benzoyl

peroxide, AcCl

Fully protected

hydroxamate
80

2
Deprotection &

Fmoc Protection

TFA; Fmoc-OSu,

Et₃N

Fmoc-protected

amino acid
91 (2 steps)

3

Peptide

Couplings

(iterative)

HATU, DIPEA,

DMF

Di-, Tri-, and

Tetrapeptide
87-95 per step

4
Final

Deprotection

TFA, H₂O,

CH₂Cl₂

Tetrapeptide

Fragment A
High

Experimental Protocol: Synthesis of Tripeptide
Intermediate

Hydroxamate Formation and Protection: The synthesis begins with the oxidation of the δ-

amino group of N²-Boc-L-ornithine tert-butyl ester using benzoyl peroxide, followed by

acylation to yield the fully protected hydroxamic acid.[1][2]

Deprotection and Fmoc Protection: The Boc and tert-butyl protecting groups are removed

with trifluoroacetic acid (TFA). The resulting free amine is then protected with a
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fluorenylmethyloxycarbonyl (Fmoc) group using Fmoc-OSu and triethylamine (Et₃N).

Peptide Coupling: The resulting Fmoc-protected amino acid is coupled with another molecule

of the deprotected ornithine derivative using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-

triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and N,N-diisopropylethylamine

(DIPEA) in dimethylformamide (DMF) to form a dipeptide. This process is repeated to build

the tripeptide chain.[3]

Synthesis of the Thionucleoside Core (Fragment B)
The synthesis of the thionucleoside fragment is a multi-step process featuring a key Pummerer

reaction for the introduction of the nucleobase and an aldol condensation to construct the side

chain.[1][2]

Key Intermediates and Reactions in Fragment B
Synthesis
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Step Reaction Key Reagents Product Yield (%)

1
Thiosugar

Synthesis

L-(+)-lyxose

derivative

Thiosugar

intermediate
Not specified

2
Pummerer

Reaction

Thiosugar

sulfoxide,

silylated uracil,

DIPEA

Uracil-

thionucleoside

86 (as a 1:1

mixture of

diastereomers)

3

Cytosine

Formation & N3-

Methylation

TPSCl, DMAP,

Et₃N, NH₄OH;

Methylating

agent

N3-

methylcytosine

thionucleoside

90 (2 steps, one

pot) for cytosine

formation; 96 for

methylation

4
Aldol

Condensation

Thionucleoside

aldehyde, N-

(diphenylmethyle

ne)glycine

methyl ester,

LDA

Aldol adduct 83 (2 steps)

5 Deprotection 2 M aqueous HCl
Thionucleoside

Fragment B
High

Experimental Protocol: Key Steps in Fragment B
Synthesis

Pummerer Reaction: A thiosugar sulfoxide, derived from an L-(+)-lyxose derivative, is

reacted with a silylated uracil derivative in the presence of DIPEA.[1] This reaction

stereoselectively forms the C-N glycosidic bond.

Modification of the Nucleobase: The uracil moiety is converted to a cytosine derivative using

2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl), 4-dimethylaminopyridine (DMAP), Et₃N,

and ammonium hydroxide. Subsequent methylation at the N3 position is then carried out.[1]

Aldol Condensation: The aldehyde, obtained by oxidation of the primary alcohol of the

thionucleoside, is reacted with the lithium salt of N-(diphenylmethylene)glycine methyl ester
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at -78°C. This is followed by treatment with aqueous HCl to afford the desired amino acid

side chain.[1]

Final Assembly and Deprotection
The final stage of the synthesis involves the coupling of the tetrapeptide and thionucleoside

fragments, followed by a carefully orchestrated deprotection sequence.

Fragment A
(Tetrapeptide)

Amide Coupling
(HATU, DIPEA, DMF)

Fragment B
(Thionucleoside)

Protected Albomycin δ2 Oxidative Deprotection
(CAN)

Acidic Deprotection
(TFA, H2O)

Basic Deprotection
(K2CO3, MeOH, H2O) Albomycin δ2

Click to download full resolution via product page

Caption: Final assembly and deprotection workflow.

Quantitative Data for Final Steps
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Step Reaction
Key
Reagents/Con
ditions

Product Yield (%)

1 Amide Coupling

HATU (1.5

equiv), DIPEA

(2.0 equiv), DMF,

-15 °C, 2 h

Protected

Albomycin δ₂
91

2
N-PMB

Deprotection

Ceric ammonium

nitrate (CAN,

10.0 equiv),

CH₃CN/H₂O, 30

min

Deprotected

intermediate
Not isolated

3
Acetal

Deprotection
TFA, H₂O, 1 h

Deprotected

intermediate
Not isolated

4
Global

Deprotection

K₂CO₃, MeOH,

H₂O
Albomycin δ₂ 72 (over 3 steps)

Experimental Protocol: Final Steps
Amide Coupling: The fully elaborated thionucleoside (Fragment B) is condensed with the

tetrapeptide (Fragment A) using HATU and DIPEA in DMF at -15°C to furnish the fully

protected Albomycin δ₂.[4]

Sequential Deprotection: The deprotection sequence is critical to preserving the sensitive

functionalities of the molecule.

The p-methoxybenzyl (PMB) group is removed oxidatively using ceric ammonium nitrate

(CAN).[4]

The bisacetal moiety is then cleaved under acidic conditions with TFA and water.[4]

Finally, the remaining protecting groups (benzoyl, methyl ester, and Fmoc) are removed in

a one-pot reaction using aqueous potassium carbonate in methanol to yield Albomycin
δ₂.[1]
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Purification: The final product is purified by size-exclusion chromatography (Sephadex™ G-

15).[1]

This detailed protocol, based on the successful total synthesis by Lin et al., provides a

roadmap for the laboratory preparation of Albomycin δ₂.[3] The convergent and efficient

nature of this synthetic route opens avenues for the synthesis of analogues for further

structure-activity relationship studies and the development of new antibacterial agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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